3-吡啶-4-基-1,2,4-恶二唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

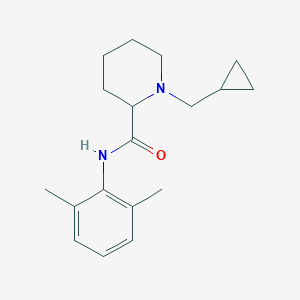

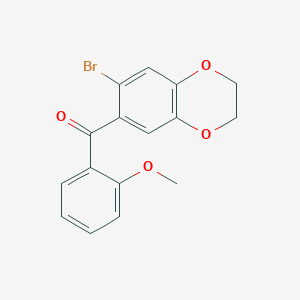

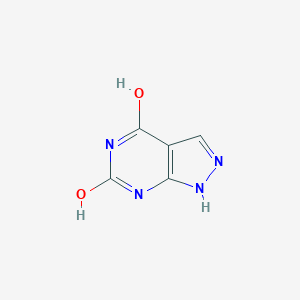

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a compound that falls under the category of 1,3,4-oxadiazoles . These compounds are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate, has been achieved through a one-pot synthesis-arylation strategy . This process involves carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis

The molecular structure of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various spectral studies such as UV, IR, 1 HNMR, 13 C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . These reactions use a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate can be determined using various techniques. For instance, its yield is 78.00%, it appears as a yellow powder, and its melting point is 273.0°C . Its IR spectrum shows peaks at 3076.46 cm−1 (CH arom), 2744.71 cm−1 (CH aliph), 1618.28 cm−1 (C=O), 1556.55 cm−1 (C=N), 1051.20 cm−1 (C–O–C), 821.68 cm−1 (CH), and 590.22 cm−1 (C–Cl) .科学研究应用

Antiviral Activity

1,2,4-Oxadiazole derivatives, such as the compound , have been found to possess antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

1,2,4-Oxadiazole derivatives have shown potential in the field of cancer research . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .

Antimicrobial Activity

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that it could be used in the development of novel antibacterial agents .

Antitubercular Activity

1,2,4-Oxadiazole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Antidiabetic Activity

These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Antimalarial Activity

1,2,4-Oxadiazole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .

Anticholinesterase Activities

These compounds possess anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

未来方向

The future directions for research on Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate could include further investigations into its activity as anticancer, antimicrobial, and antiviral agents . Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicinal chemistry could be valuable .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit broad-spectrum agricultural biological activities .

Mode of Action

For instance, 1,2,4-oxadiazole derivatives have been found to exhibit antimicrobial and antioxidant activities .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, leading to a range of biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antimicrobial and antioxidant effects .

属性

IUPAC Name |

ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAWTTRLKLWDGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)